Transcriptomic Evidence: Myristoyl Pentapeptide-11 Modulates Key Fibroblast Genes vs. Untreated Baseline
In vitro DNA microarray analysis of human dermal fibroblasts treated with Myristoyl Pentapeptide-11 demonstrates a specific gene expression signature relative to an untreated control baseline . The treatment results in the upregulation of several structural and signaling proteins, including Collagen I, Collagen III, Fibronectin, Elastin, and Fibroblast Growth Factor . Concurrently, the peptide downregulates the expression of Matrix Metalloproteinase-1 (MMP-1), a primary collagen-degrading enzyme . This dual mechanism—enhancing matrix production while suppressing its enzymatic breakdown—provides a quantifiable differentiation in fibroblast behavior compared to no treatment.
| Evidence Dimension | Gene/Protein Expression Modulation in Human Dermal Fibroblasts |
|---|---|
| Target Compound Data | Upregulation of Collagen I, Collagen III, Fibronectin, Elastin, Fibroblast Growth Factor; Downregulation of MMP-1 |
| Comparator Or Baseline | Untreated Control (Baseline Expression Levels) |
| Quantified Difference | Not specified (Directional change established via microarray) |
| Conditions | In vitro DNA microarray on human dermal fibroblasts |
Why This Matters
This evidence demonstrates a non-placebo, molecular mechanism of action, supporting procurement of the specific sequence for anti-aging formulations.
